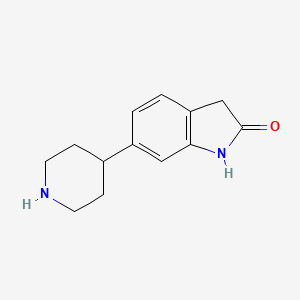
6-(Piperidin-4-yl)indolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Piperidin-4-yl)indolin-2-one is a compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indolin-2-one scaffold is a versatile structure that can be modified to produce a wide range of biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperidin-4-yl)indolin-2-one typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The piperidine ring can be introduced through various cyclization reactions, including hydrogenation and cycloaddition .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The use of palladium and rhodium catalysts in hydrogenation reactions is common in the synthesis of piperidine derivatives .
Análisis De Reacciones Químicas
Types of Reactions: 6-(Piperidin-4-yl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens and nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antibacterial and antiviral agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(Piperidin-4-yl)indolin-2-one involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it has been shown to inhibit the activity of certain bacterial enzymes, leading to antibacterial effects . The exact molecular pathways involved depend on the specific biological context and the target organism .
Comparación Con Compuestos Similares
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole scaffold and exhibit similar biological activities.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-amine are structurally related and have comparable pharmacological properties.
Uniqueness: 6-(Piperidin-4-yl)indolin-2-one is unique due to its combined indole and piperidine structures, which confer distinct biological activities. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C13H16N2O |
|---|---|
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
6-piperidin-4-yl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C13H16N2O/c16-13-8-11-2-1-10(7-12(11)15-13)9-3-5-14-6-4-9/h1-2,7,9,14H,3-6,8H2,(H,15,16) |
Clave InChI |
OKNXVFPVIXCNIF-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=CC3=C(CC(=O)N3)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile](/img/structure/B13029092.png)

![N-[3-(Methylamino)propyl]-acetamide HCl](/img/structure/B13029098.png)
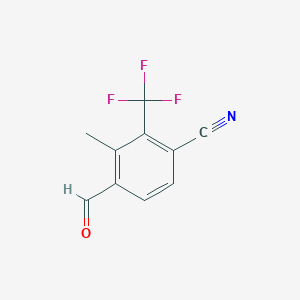
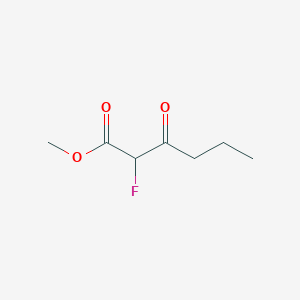

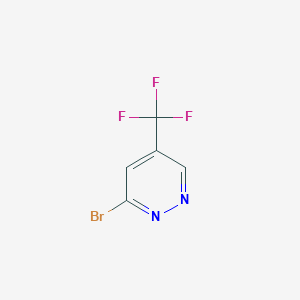
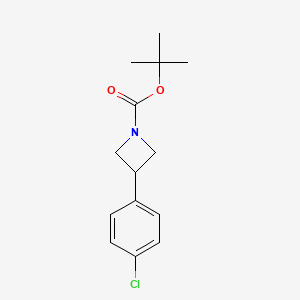
![7-(Difluoromethoxy)-2-methylbenzo[d]thiazole](/img/structure/B13029128.png)
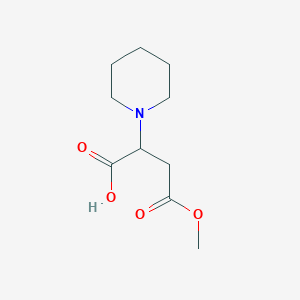
![5-Fluoro-7-nitro-1H-benzo[d]imidazole](/img/structure/B13029138.png)
![2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid](/img/structure/B13029154.png)


